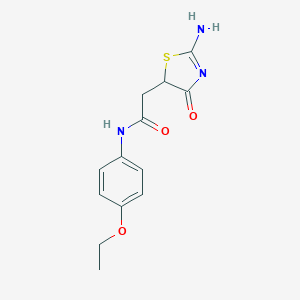

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

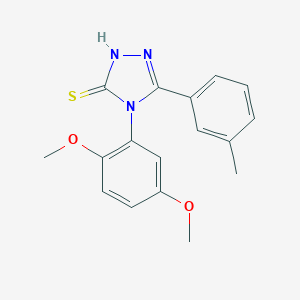

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as ETAA, is a thiazolidine derivative compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ETAA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a promising candidate for further research. In

Aplicaciones Científicas De Investigación

Antifibrotic and Anticancer Action

- A study conducted by Kaminskyy et al. (2016) explored the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. They identified certain compounds with significant antifibrotic action, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antioxidant and Anti-inflammatory Properties

- Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, demonstrating good antioxidant and anti-inflammatory activities in several assays (Koppireddi et al., 2013).

Crystal Structures and Synthesis Methods

- Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of their chemical properties and potential applications (Galushchinskiy et al., 2017).

Antimicrobial Applications

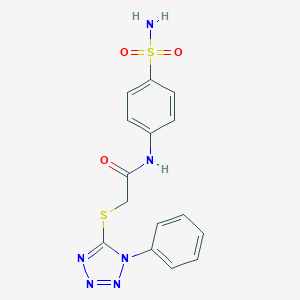

- Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, showing in vitro antibacterial and antifungal activity against a range of pathogens (Baviskar et al., 2013).

Antibacterial and Antifungal Agents

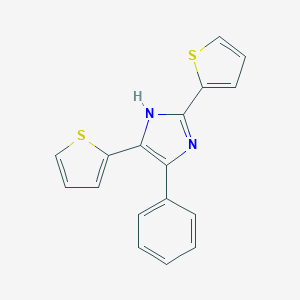

- Incerti et al. (2017) developed a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-ethoxyaniline", "2-chloroacetyl chloride", "thiourea", "ammonium acetate" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)-2-chloroacetamide.", "Step 2: N-(4-ethoxyphenyl)-2-chloroacetamide is then reacted with thiourea in the presence of a base such as potassium carbonate to form N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide.", "Step 3: The final step involves the reaction of N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide with ammonium acetate in the presence of a base such as sodium ethoxide to form the desired compound." ] } | |

Número CAS |

301683-38-5 |

Nombre del producto |

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

Fórmula molecular |

C13H15N3O3S |

Peso molecular |

293.34g/mol |

Nombre IUPAC |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |

Clave InChI |

HRTJVCUWYSKTTP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

SMILES canónico |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B476788.png)

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)

![(2E)-4-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B476797.png)

![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine](/img/structure/B477074.png)